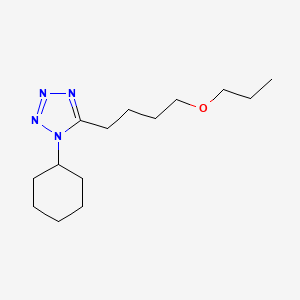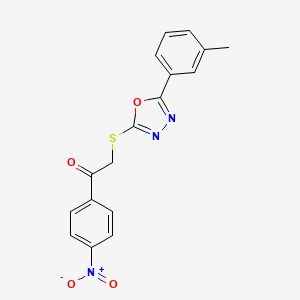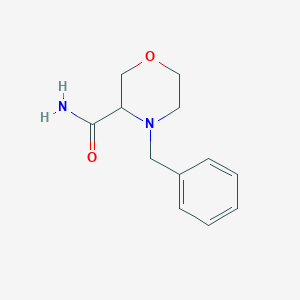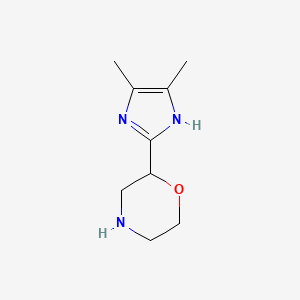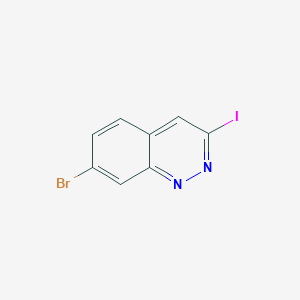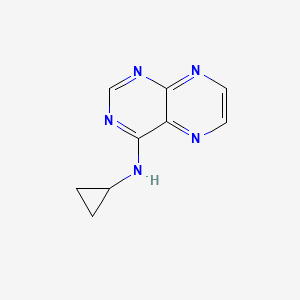
tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a dioxopropyl moiety attached to a pyrrolidine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl acetoacetate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the dioxopropyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the synthesis of complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. It is involved in the synthesis of compounds with potential anticancer, antiviral, and antibacterial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-ligand binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and its potential in various fields of research make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
NPNKHBAJQWTALS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



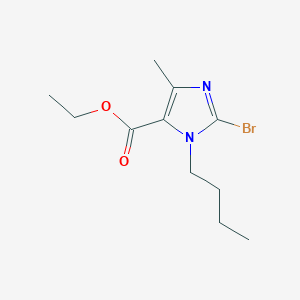

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
